Product packaging for tert-Butyl methyl(3-oxopropyl)carbamate(Cat. No.:CAS No. 273757-11-2)

tert-Butyl methyl(3-oxopropyl)carbamate

Cat. No.: B1336704
CAS No.: 273757-11-2
M. Wt: 187.24 g/mol
InChI Key: JBAKABOTZNERRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Carbamates in Contemporary Synthetic Chemistry

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. Structurally, they feature an amide and an ester group linked together. This hybrid characteristic imparts significant chemical and proteolytic stability. nih.govacs.org In modern synthetic chemistry, the carbamate (B1207046) motif is of paramount importance for several reasons.

Firstly, carbamates are extensively used as protecting groups for amines. nih.govnih.gov The ability to temporarily mask the nucleophilicity and basicity of an amine is fundamental to the synthesis of complex molecules like peptides and alkaloids, preventing unwanted side reactions. Secondly, the carbamate linkage is a common peptide bond surrogate in medicinal chemistry. acs.org Replacing a native amide bond with a carbamate can enhance a drug's metabolic stability against enzymatic degradation and improve its ability to permeate cell membranes. nih.govacs.org Beyond these roles, carbamates are integral components in the polymer industry, particularly in the production of polyurethanes, and are found in numerous agricultural chemicals such as pesticides and herbicides. nih.govscielo.br Their versatility as stable intermediates, linkers, and key structural elements in therapeutic agents underscores their broad significance. nih.govscielo.br

The tert-Butoxycarbonyl (Boc) Group in Amine Protection Strategies

Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most widely employed in organic synthesis for the protection of amines. fishersci.co.uk Its popularity stems from a favorable combination of stability and selective reactivity. The Boc group is highly robust under basic, nucleophilic, and catalytic hydrogenation conditions, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine. total-synthesis.comorganic-chemistry.org

The introduction of the Boc group, or "Boc protection," is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or sometimes under neat conditions. total-synthesis.comjkchemical.com The mechanism involves the nucleophilic attack of the amine on the anhydride (B1165640), leading to the formation of the N-Boc protected amine. total-synthesis.com

Conversely, the removal of the Boc group ("deprotection") is accomplished under mild acidic conditions. total-synthesis.com Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727), are commonly used. fishersci.co.ukwikipedia.org The mechanism proceeds via protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tertiary carbocation (the tert-butyl cation), which typically forms isobutene. total-synthesis.comjkchemical.com This acid lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), a crucial concept in complex multi-step syntheses where sequential deprotection is required. total-synthesis.comorganic-chemistry.org

Properties of the Boc Protecting Group
PropertyDescription
Protection ReagentDi-tert-butyl dicarbonate (Boc₂O)
StabilityStable to bases, nucleophiles, and catalytic hydrogenation
Cleavage ConditionsMild to strong acidic conditions (e.g., TFA, HCl)
OrthogonalityOrthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups

Positional Relevance of tert-Butyl methyl(3-oxopropyl)carbamate as a Functionalized Intermediate

The specific structure of this compound makes it a highly useful functionalized intermediate. ambeed.com The molecule contains two key reactive sites separated by a propyl chain: a terminal aldehyde and a Boc-protected secondary amine. This arrangement allows for selective and stepwise reactions.

The aldehyde group (-CHO) is an electrophilic center available for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, reductive aminations, and Mannich reactions. Chemists can utilize the aldehyde to introduce new functional groups or build out the carbon skeleton of a target molecule.

Simultaneously, the secondary amine is rendered unreactive by the bulky and electron-withdrawing Boc group. This protection is crucial as it prevents the amine from interfering with reactions targeting the aldehyde. Once the desired modifications at the aldehyde terminus are complete, the Boc group can be cleanly removed under acidic conditions, revealing the secondary amine for subsequent functionalization, such as acylation, alkylation, or cyclization reactions. Therefore, the compound acts as a versatile three-carbon synthon, enabling the controlled, sequential introduction of different functionalities at either end of the propyl chain.

Chemical Data for this compound
IdentifierValue
IUPAC Nametert-butyl N-methyl-N-(3-oxopropyl)carbamate nih.gov
CAS Number273757-11-2 nih.gov
Molecular FormulaC₉H₁₇NO₃ cymitquimica.com
Molecular Weight187.24 g/mol nih.gov
Canonical SMILESCC(C)(C)OC(=O)N(C)CCC=O nih.gov
InChI KeyJBAKABOTZNERRZ-UHFFFAOYSA-N nih.govcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B1336704 tert-Butyl methyl(3-oxopropyl)carbamate CAS No. 273757-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAKABOTZNERRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439933
Record name tert-Butyl methyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273757-11-2
Record name tert-Butyl methyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(3-oxopropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Tert Butyl Methyl 3 Oxopropyl Carbamate and Its Analogs

Strategic Approaches for N-Boc-Protected Amine Synthesis

A cornerstone of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, is the use of protecting groups to mask reactive functional groups. nih.govchemrxiv.org The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and the relative ease of its removal. researchgate.net

The protection of a primary or secondary amine as its N-tert-butylcarbamate derivative is a fundamental transformation. This is most commonly achieved through the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The reaction is typically performed in the presence of a base, and the conditions can be adapted to suit a wide range of substrates. nih.gov

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640). youtube.com This is followed by the collapse of the tetrahedral intermediate to form the carbamate (B1207046) and release tert-butoxide, carbon dioxide, and a tert-butyl group. The process is often facilitated by bases such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) and can be carried out in various solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). chemicalbook.com While robust, the Boc group can be readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid, which releases the free amine along with isobutene and carbon dioxide. nih.govyoutube.com

Table 1: Common Reagents for Boc-Protection of Amines
ReagentRoleTypical Solvents
Di-tert-butyl dicarbonate (Boc₂O)Boc Group SourceDichloromethane (DCM), Tetrahydrofuran (THF)
Triethylamine (Et₃N)BaseDichloromethane (DCM), Acetonitrile
4-Dimethylaminopyridine (DMAP)CatalystDichloromethane (DCM)

The synthesis of the specific backbone of tert-Butyl methyl(3-oxopropyl)carbamate can be approached in several ways. One primary strategy involves starting with a precursor that already contains the three-carbon chain and the nitrogen atom. A logical precursor is 3-(methylamino)-1-propanol. This amino alcohol can be synthesized and then subjected to Boc protection. For instance, a similar compound, 3-(methylamino)-1-phenylpropan-1-ol, is protected by reacting it with di-tert-butyl dicarbonate in dichloromethane at 0 °C to room temperature to yield the corresponding N-Boc derivative quantitatively. chemicalbook.com This N-Boc protected amino alcohol, tert-butyl (3-hydroxypropyl)(methyl)carbamate, is the direct precursor for the subsequent oxidation step.

An alternative strategy for constructing the β-amino carbonyl skeleton is the aza-Michael addition. mdpi.comresearchgate.net This involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule's backbone, methylamine (B109427) could be reacted with an acrolein or acrylate (B77674) derivative. This reaction establishes the crucial carbon-nitrogen bond at the β-position relative to the carbonyl group, directly forming the 3-(methylamino)propanal (B8427838) or a related propanoate skeleton, which can then be protected with a Boc group. mdpi.comresearchgate.net

Formation of the Oxopropyl Moiety

The introduction of the aldehyde function, or oxopropyl moiety, is a critical step that requires selective chemistry to avoid over-oxidation to a carboxylic acid.

A widely employed and reliable method for synthesizing aldehydes is the oxidation of primary alcohols. In this context, the precursor tert-butyl (3-hydroxypropyl)(methyl)carbamate would be oxidized to yield the target compound, this compound. The challenge lies in selecting an oxidizing agent that is mild enough to stop the reaction at the aldehyde stage.

The Swern oxidation is a highly effective and extensively used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its mild reaction conditions and broad tolerance of other functional groups, making it ideal for complex molecules. The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (TFAA).

The process is typically carried out at very low temperatures, around -78 °C, to control the reactivity of the intermediates. The mechanism begins with the reaction of DMSO and oxalyl chloride to form a chloro(dimethyl)sulfonium chloride species. The alcohol then adds to this electrophilic sulfur species, forming a key alkoxysulfonium salt intermediate. Finally, the addition of a hindered organic base, most commonly triethylamine, facilitates an intramolecular elimination reaction (via a five-membered ring transition state) to produce the aldehyde, dimethyl sulfide (B99878), carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride. The volatile and odorous nature of dimethyl sulfide and the toxicity of carbon monoxide necessitate that the reaction is performed in a well-ventilated fume hood.

Table 2: Key Reagents and Conditions for Swern Oxidation
ComponentFunctionTypical Condition
Oxalyl Chloride / TFAADMSO ActivatorAdded first at low temperature
Dimethyl Sulfoxide (DMSO)OxidantReacts with activator
Primary AlcoholSubstrateAdded after DMSO activation
Triethylamine (Et₃N)BaseAdded last to induce elimination
TemperatureReaction Control-78 °C to -60 °C

Beyond the oxidation of alcohols, other synthetic methods can be employed to introduce the aldehyde functionality. One powerful technique is the oxidative cleavage of an alkene, specifically through ozonolysis. masterorganicchemistry.com

For this pathway, a suitable precursor would be tert-butyl allyl(methyl)carbamate. The synthesis of this compound is straightforward, often involving the reaction of N-methylprop-2-en-1-amine with di-tert-butyl dicarbonate. The subsequent ozonolysis reaction involves bubbling ozone (O₃) through a solution of the alkene at low temperature (typically -78 °C). youtube.com This process cleaves the carbon-carbon double bond and initially forms a primary ozonide, which rearranges to a more stable secondary ozonide. masterorganicchemistry.comyoutube.com

The ozonide intermediate is then treated in a second step known as the "work-up." A reductive work-up is used to obtain aldehydes or ketones. masterorganicchemistry.com Common reductive work-up agents include dimethyl sulfide (DMS) or zinc and water. youtube.com In the case of tert-butyl allyl(methyl)carbamate, this reaction would cleave the allyl group's double bond, yielding the desired this compound and formaldehyde (B43269) as a byproduct. This method provides a direct route to the aldehyde from an alkene, avoiding the need for an alcohol intermediate and subsequent oxidation.

Oxidation of Corresponding Alcohol Precursors

Industrial-Scale Synthesis Considerations for Related Carbamate Building Blocks

The large-scale production of carbamate building blocks is a critical aspect of their application in the pharmaceutical, agrochemical, and materials industries. rsc.orgrsc.org A primary consideration for industrial synthesis is the choice of reagents. Historically, methods involving hazardous materials like phosgene (B1210022) have been common. However, contemporary industrial processes are increasingly shifting towards more sustainable and safer alternatives. researchgate.net

One of the most promising green alternatives is the utilization of carbon dioxide (CO2) as a C1 source. researchgate.net This approach is not only environmentally beneficial by consuming a greenhouse gas, but it also often proceeds under milder conditions. For example, the synthesis of organic carbamates from amines, CO2, and alkyl halides can be achieved efficiently. organic-chemistry.org Key factors for industrial scalability in these processes include catalyst selection, reaction conditions, and product purification. Regenerable reagents, such as certain metal alkoxides, are being explored to further enhance the sustainability and cost-effectiveness of CO2-based carbamate synthesis. rsc.org

Another commercially important method involves the reaction of isocyanates with alcohols. google.com For industrial applications, the efficiency of this reaction is paramount. The choice of catalyst can significantly influence the reaction rate and the formation of by-products. google.com Process optimization often involves balancing reaction temperature, catalyst concentration, and reaction time to maximize yield and purity while minimizing costs. Recent methodologies have focused on developing catalytic systems that are highly selective and can be easily separated from the product mixture.

The scalability of any synthetic route also depends on factors like heat transfer, mixing, and the ability to handle large volumes of reagents and solvents safely. The trend is moving towards processes that can be run continuously, which offers better control over reaction parameters and can lead to higher throughput and consistency compared to traditional batch processes. mdpi.com

Table 1: Comparison of Industrial Carbamate Synthesis Methods

MethodKey ReagentsAdvantagesChallenges for Industrial Scale
Isocyanate + AlcoholIsocyanates, Alcohols, CatalystsHigh yield, well-establishedUse of hazardous isocyanates, catalyst removal, by-product formation
CO2 UtilizationAmines, CO2, Alkylating AgentsSustainable (uses CO2), milder conditionsReaction rates can be slow, requires effective catalysts, gas handling
Phosgene-basedPhosgene, Amines, AlcoholsVersatile, historically commonExtreme toxicity of phosgene, corrosive by-products

Chemoenzymatic Synthesis of Chiral Carbamate Intermediates

The demand for enantiomerically pure chiral compounds is high, particularly in the pharmaceutical industry where the stereochemistry of a molecule is crucial for its biological activity. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, has emerged as a powerful tool for producing chiral carbamate intermediates. researchgate.netnih.gov

A common chemoenzymatic strategy involves the kinetic resolution of a racemic alcohol or amine using an enzyme. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated enantiomers can then be separated. Another approach is the asymmetric synthesis where a prochiral substrate is converted into a chiral product. For example, transaminases can be used for the asymmetric amination of ketones to produce chiral amines, which are key precursors for many carbamate drugs. researchgate.net

The integration of biocatalysis into multi-step syntheses requires careful planning to ensure compatibility between the enzymatic and chemical steps. researchgate.net The development of robust enzymes through protein engineering and the optimization of reaction conditions are key areas of research to enhance the industrial applicability of these methods. nih.gov

Table 2: Examples of Enzymes in Chiral Carbamate Intermediate Synthesis

Enzyme ClassReaction TypeExample SubstratesKey Advantage
Lipases/EsterasesKinetic Resolution, AcylationRacemic alcohols, Amines, CarbonatesHigh enantioselectivity, mild conditions, use of aqueous media. nih.gov
TransaminasesAsymmetric AminationKetones, Amino DonorsDirect synthesis of chiral amines from prochiral ketones. researchgate.net
Phenylalanine DehydrogenaseReductive Aminationα-keto acidsHigh enantiomeric excess in the synthesis of non-natural amino acids. nih.gov

Continuous Flow Chemistry Applications in Carbamate Synthesis

Continuous flow chemistry has become an increasingly important technology in both academic and industrial settings for the synthesis of organic compounds, including carbamates. mdpi.comrsc.org This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, better reproducibility, and easier scalability. rsc.org

In a continuous flow setup, reagents are pumped through a reactor (often a tube or a series of interconnected reactors), where they mix and react. The precise control over parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize by-products. mdpi.com This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. rsc.org

For carbamate synthesis, continuous flow methods have been successfully applied to various reaction types. For instance, the reaction of amines with CO2 to form carbamates can be performed efficiently in a flow reactor, allowing for the safe and controlled introduction of gaseous CO2. nih.govacs.org The high surface-area-to-volume ratio in flow reactors facilitates the mixing of gas and liquid phases, leading to improved reaction rates. acs.org

Table 3: Advantages of Continuous Flow Synthesis for Carbamates

FeatureAdvantageRelevance to Carbamate Synthesis
Enhanced Heat/Mass TransferBetter temperature control, efficient mixing of reagents (including gases). rsc.orgCrucial for managing exothermic reactions and for syntheses involving gaseous reagents like CO2. nih.gov
Improved SafetySmaller reaction volumes, better containment of hazardous materials. rsc.orgReduces risks associated with toxic reagents (e.g., isocyanates) and high-pressure reactions.
ScalabilityProduction can be increased by running the system for longer periods.Allows for seamless transition from laboratory-scale optimization to industrial production.
Automation & IntegrationEnables multi-step, telescoped syntheses without intermediate isolation. mdpi.comStreamlines the production of complex carbamates, improving overall efficiency. nih.gov

Chemical Reactivity and Mechanistic Transformations of Tert Butyl Methyl 3 Oxopropyl Carbamate

Role of the Boc Group in Amine Masking and Subsequent Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis. researchgate.netnumberanalytics.com Its primary function in tert-butyl methyl(3-oxopropyl)carbamate is to mask the nucleophilicity and basicity of the secondary amine, thereby preventing it from participating in undesired side reactions, particularly with the electrophilic aldehyde present in the same molecule. The Boc group's stability under a wide range of reaction conditions, including exposure to most bases, nucleophiles, and hydrogenolysis, allows for selective reactions to be performed on the aldehyde functionality. rsc.orgorganic-chemistry.org

Deprotection, or the removal of the Boc group, is a critical step to unveil the free secondary amine for subsequent transformations. This process is most commonly achieved under acidic conditions. organic-chemistry.org The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent. jk-sci.com This initial protonation facilitates the fragmentation of the carbamate (B1207046) into the free amine, carbon dioxide, and a highly stable tert-butyl cation. jk-sci.comtotal-synthesis.com The formation of gaseous byproducts (isobutene from the cation and CO₂) provides a strong thermodynamic driving force for the reaction. total-synthesis.com

A potential drawback of this mechanism is the generation of the reactive tert-butyl cation, which can lead to side reactions by alkylating other nucleophilic sites within the substrate or solvent. total-synthesis.com To mitigate these undesired reactions, scavengers are often added to the reaction mixture. While acid-catalyzed cleavage is the standard, alternative methods for Boc deprotection under milder or neutral conditions have also been developed to accommodate acid-sensitive substrates. rsc.orgrsc.org

Table 1: Common Deprotection Strategies for the N-Boc Group

Reagent(s)Solvent(s)ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room TemperatureStandard and highly effective method; requires careful handling due to corrosive nature. jk-sci.com
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl AcetateRoom TemperatureProvides the amine as a hydrochloride salt, which can be advantageous for purification and stability. rsc.org
Oxalyl Chloride / Methanol (B129727)MethanolRoom TemperatureA milder alternative to strong acids, potentially useful for substrates with acid-labile functionalities. rsc.orgrsc.org

Reactivity Profile of the Aldehyde Functionality

The aldehyde group is a versatile functional group characterized by an electrophilic carbonyl carbon. This electrophilicity is due to the polarization of the carbon-oxygen double bond, which makes the carbon atom susceptible to attack by a wide array of nucleophiles. libretexts.orgmasterorganicchemistry.com In this compound, this reactivity allows for the selective elaboration of the propyl chain.

The aldehyde moiety readily undergoes nucleophilic addition, a fundamental reaction in carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.com One of the most significant applications of this compound is in reductive amination reactions. nih.govgoogle.com This process involves the initial addition of a primary or secondary amine to the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to an iminium ion, which is then reduced in situ by a mild reducing agent to yield a more complex amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently employed reducing agent for this transformation due to its mildness and selectivity for iminium ions over aldehydes, minimizing side reactions such as the reduction of the starting aldehyde. nih.govgoogle.comgoogle.com This one-pot procedure is highly efficient for constructing new carbon-nitrogen bonds. google.comgoogle.com

The reaction of the aldehyde with a primary amine leads to the formation of an imine (or Schiff base) through a condensation reaction. This reaction serves as the initial step in the reductive amination pathway. The formation of the imine is typically reversible and is often catalyzed by a trace amount of acid. The subsequent removal of water drives the equilibrium toward the imine product. The resulting imine can be isolated or, more commonly, used directly in subsequent reactions, such as reduction to an amine or addition of a nucleophile to the imine carbon.

Influence of N-Methyl Substitution on Molecular Reactivity and Stability

The presence of a methyl group on the nitrogen atom of the carbamate has several implications for the molecule's reactivity and stability. Firstly, the N-methyl-N-Boc moiety is a type of N,N-disubstituted carbamate. Such carbamates generally exhibit high stability in various media, including buffer and plasma solutions, when compared to their N-monosubstituted counterparts. researchgate.netnih.gov

The methyl group also sterically and electronically influences the carbamate group. While the rotational barrier of the carbamate C–N bond is primarily dictated by the resonance between the nitrogen lone pair and the carbonyl group, the N-methyl substituent can affect the conformational preferences of the molecule. nih.gov Perhaps most importantly, the N-methyl group ensures that upon deprotection of the Boc group, a secondary amine is generated. This is synthetically significant as the reactivity of secondary amines differs from that of primary amines, for instance, in the formation of enamines rather than imines with carbonyl compounds. Furthermore, the absence of an N-H proton on the protected carbamate precludes side reactions that involve the deprotonation of this site under basic conditions.

Reductive Transformations of the Oxopropyl Group to Alcohol Derivatives

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding tert-butyl (3-hydroxypropyl)(methyl)carbamate. This transformation is a common and straightforward functional group interconversion.

The reduction can be achieved with high efficiency using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice for this conversion due to its selectivity for aldehydes and ketones in the presence of less reactive functional groups like carbamates. The reaction is typically performed in alcoholic solvents such as methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and require anhydrous conditions and more careful handling. kfnl.gov.sa The resulting alcohol derivative is a versatile intermediate, with the hydroxyl group available for further functionalization, such as conversion into ethers, esters, or leaving groups for substitution reactions.

Table 2: Selected Reagents for the Reduction of the Aldehyde

ReagentSolvent(s)Typical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temperaturetert-Butyl (3-hydroxypropyl)(methyl)carbamate
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, Acetic AcidRoom TemperatureUsed for reductive amination, not simple aldehyde reduction. nih.gov
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107), Diethyl Ether0 °C to Room Temperaturetert-Butyl (3-hydroxypropyl)(methyl)carbamate

Functional Group Interconversions Involving the Carbamate and Aldehyde Moieties

The dual functionality of this compound allows for a wide range of synthetic strategies that involve the interconversion of both the aldehyde and the protected amine. Synthetic routes often begin with a reaction at the aldehyde center, leveraging the stability of the Boc group, followed by the deprotection and further reaction of the resulting amine.

For example, a common synthetic sequence involves using the aldehyde in a reductive amination to introduce a new substituent, followed by the acidic removal of the Boc group to expose the secondary amine. nih.govgoogle.com This newly freed amine can then undergo acylation, alkylation, or other amine-specific reactions to build molecular complexity further. This stepwise approach, reacting one functional group while the other is masked, is a cornerstone of modern multi-step synthesis and highlights the utility of this compound as a versatile synthetic intermediate.

Strategic Applications of Tert Butyl Methyl 3 Oxopropyl Carbamate in Complex Molecule Synthesis

Versatile Building Block in Organic Synthesis

The utility of tert-Butyl methyl(3-oxopropyl)carbamate as a versatile building block stems from the orthogonal reactivity of its functional groups. The Boc (tert-butoxycarbonyl) protecting group on the secondary amine allows for its temporary masking, preventing unwanted side reactions while other transformations are carried out on the aldehyde moiety. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the amine for further functionalization.

The aldehyde group, on the other hand, is a reactive handle for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality, a protected amine and a reactive aldehyde, allows for a stepwise and controlled elaboration of molecular complexity, making it a favored intermediate in multi-step syntheses.

Key Intermediate in Reductive Amination Sequences

Reductive amination is a cornerstone of amine synthesis, and this compound serves as an excellent substrate for such transformations. The aldehyde functionality can react with a wide array of primary and secondary amines to form an intermediate iminium ion, which is then reduced in situ to yield a more complex amine. This process is highly efficient for creating new carbon-nitrogen bonds.

The resulting product contains the protected methylamino group from the original carbamate (B1207046), which can be deprotected at a later synthetic stage to reveal a secondary amine. This strategy is particularly useful in the synthesis of polyamines and other molecules where differential protection of nitrogen atoms is crucial for selective functionalization. The choice of reducing agent can be tailored to the specific substrate, with common reagents including sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

Table 1: Examples of Reductive Amination Reactions

Amine Reactant Product
Benzylamine tert-Butyl (3-(benzyl(methyl)amino)propyl)(methyl)carbamate
Piperidine tert-Butyl methyl(3-(piperidin-1-yl)propyl)carbamate
Aniline tert-Butyl methyl(3-(phenyl(methyl)amino)propyl)carbamate

Precursor for the Construction of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Pyrrole (B145914) Ring System Formations (e.g., Hantzsch Reaction Context)

While a direct application of this compound in the classical Hantzsch pyrrole synthesis is not prominently documented, its aldehyde functionality can be utilized in related cyclization strategies to form substituted pyrroles. The Hantzsch synthesis traditionally involves the condensation of a β-ketoester, an α-halo ketone, and ammonia (B1221849) or a primary amine. wikipedia.org In a modified approach, the aldehyde of this compound could react with a β-ketoester to form an enone intermediate. Subsequent reaction with an aminating agent and an α-halo ketone could, in principle, lead to a highly substituted pyrrole bearing a protected aminopropyl side chain. This would offer a route to pyrroles with a functionalized side chain at a specific position, which can be further elaborated after deprotection.

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the aldehyde and the latent amine functionality in this compound can be harnessed to construct a variety of other nitrogen-containing heterocycles. For instance, intramolecular reductive amination after extending the carbon chain can lead to the formation of cyclic amines such as piperidines and pyrrolidines. These ring systems are fundamental cores of many alkaloids and other bioactive molecules.

Furthermore, condensation of the aldehyde with binucleophiles can provide access to a range of heterocyclic scaffolds. For example, reaction with a 1,2-diamine could lead to the formation of a substituted dihydropyrazine, which can be further oxidized to a pyrazine. Similarly, reaction with hydrazines could yield pyrazolidines or pyridazines, depending on the subsequent reaction steps.

Utility in the Preparation of Highly Functionalized Organic Compounds

The strategic placement of a protected amine and a reactive aldehyde in this compound allows for its use in the synthesis of highly functionalized acyclic and cyclic compounds. The aldehyde can undergo a variety of classical organic reactions, including:

Wittig and Horner-Wadsworth-Emmons reactions: to introduce carbon-carbon double bonds with control over stereochemistry.

Aldol (B89426) and related condensation reactions: to form new carbon-carbon bonds and introduce hydroxyl functionalities.

Grignard and organolithium additions: to install a wide range of alkyl, aryl, and vinyl groups.

Following these transformations, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, among other reactions. This sequential reactivity allows for the introduction of multiple points of diversity in a molecule, which is a powerful strategy in medicinal chemistry for the generation of compound libraries. For example, the synthesis of functionalized amino alcohols can be achieved by first performing a Grignard addition to the aldehyde, followed by deprotection of the amine.

Contributions to the Design and Synthesis of Research Probes

The development of molecular probes is crucial for studying biological processes. The structural features of this compound make it a useful precursor for the synthesis of such probes. The aldehyde can be used to attach the carbamate to a larger molecular scaffold or a reporter group, such as a fluorophore. The protected amine, after deprotection, can serve as a reactive site for conjugation to a biomolecule or a targeting moiety.

For instance, a fluorescent probe could be synthesized by reacting the aldehyde with a fluorophore containing a reactive amine via reductive amination. The resulting molecule, still containing the protected amine, could then be deprotected and coupled to a peptide or another ligand that directs the probe to a specific cellular location or protein target. This modular approach to the synthesis of research probes allows for the facile generation of a variety of tools for chemical biology research.

Analytical and Spectroscopic Characterization of Tert Butyl Methyl 3 Oxopropyl Carbamate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For tert-Butyl methyl(3-oxopropyl)carbamate, both ¹H NMR and ¹³C NMR spectra are used to confirm its structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Triplet (t)1HAldehyde proton (-CH O)
~3.5Triplet (t)2HMethylene group adjacent to nitrogen (-N-CH ₂-)
~2.8Singlet (s)3HN-Methyl group (-N-CH ₃)
~2.7Triplet (t)2HMethylene group adjacent to aldehyde (-CH ₂-CHO)
~1.4Singlet (s)9Htert-Butyl group (-C(CH ₃)₃)

Note: Predicted values are based on standard chemical shift tables and the electronic environment of the protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The presence of two carbonyl groups (one from the carbamate (B1207046) and one from the aldehyde) is a key feature in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~201Aldehyde carbonyl carbon ( C =O)
~155Carbamate carbonyl carbon (-O-(C =O)-N)
~80Quaternary carbon of tert-butyl group (-C (CH₃)₃)
~45Methylene carbon adjacent to nitrogen (-N-C H₂-)
~42Methylene carbon adjacent to aldehyde (-C H₂-CHO)
~35N-Methyl carbon (-N-C H₃)
~28Methyl carbons of tert-butyl group (-C(C H₃)₃)

Note: Predicted values are based on standard chemical shift tables.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorption bands corresponding to its aldehyde and carbamate moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~2975Medium-StrongC-H stretch (alkane)
~2720 & ~2820Medium (often two bands)C-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1690StrongC=O stretch (carbamate)
~1250 & ~1160StrongC-O stretch (carbamate)
~1175StrongC-N stretch

Note: These are typical frequency ranges for the specified functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. The molecular formula for this compound is C₉H₁₇NO₃, with a molecular weight of approximately 187.24 g/mol . nih.govcymitquimica.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187. Key fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺), resulting in a prominent peak at m/z 130. Another characteristic fragmentation is the loss of isobutylene (B52900) from the tert-butyl group, leading to a peak at m/z 131. The cleavage of the bond between the nitrogen and the propyl chain can also occur.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the components of a mixture, allowing for the purification and purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is employed. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute the compound.

Detection: A UV detector can be used, although the chromophores in the molecule are not particularly strong. More sensitive detection for carbamates can be achieved using post-column derivatization followed by fluorescence detection, a technique often applied in the analysis of N-methylcarbamates. epa.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can provide universal detection.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the carbamate functional group can sometimes be thermally labile, this compound is generally amenable to GC analysis, provided the conditions are optimized.

Stationary Phase: A mid-polarity capillary column, such as one with a phenyl- or cyanopropyl-substituted polysiloxane phase, is often used to achieve good separation.

Injection: A split/splitless injector is used. To avoid thermal decomposition, a lower injection port temperature might be necessary. Direct aqueous injection has been used for related compounds and could be a viable technique. usgs.gov

Detection: A Flame Ionization Detector (FID) provides general-purpose detection for organic compounds. For higher sensitivity and structural confirmation, a mass spectrometer (GC-MS) is the preferred detector. usgs.govresearchgate.net GC-MS allows for the identification of the compound based on its retention time and mass spectrum, which can be compared to a spectral library.

Preparative Chromatography Methods

Purification of this compound is commonly achieved through preparative chromatography, a crucial step to ensure high purity for subsequent chemical reactions. The primary method employed is flash column chromatography over silica (B1680970) gel.

The selection of an appropriate eluent system is critical for achieving effective separation of the target compound from any unreacted starting materials, byproducts, or impurities. A common solvent system for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, typically ethyl acetate. The ratio of these solvents is optimized to achieve a retention factor (Rf) in the range of 0.2-0.4 on analytical thin-layer chromatography (TLC), which generally translates to good separation on a preparative column.

In a typical procedure, the crude reaction mixture is concentrated and then loaded onto a silica gel column. The column is then eluted with the predetermined solvent mixture. Fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. For instance, a patent describing a synthesis involving this compound indicates purification by flash column chromatography using a mobile phase of 3% 2N ammonia (B1221849) in methanol/dichloromethane (B109758). google.com Another source mentions purification via preparative HPLC. nist.gov

Table 2: Typical Preparative Chromatography Parameters for this compound

Parameter Description
Stationary Phase Silica Gel (typically 230-400 mesh)
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate). A gradient or isocratic elution can be used.
Sample Loading The crude product is often adsorbed onto a small amount of silica gel before being loaded onto the column (dry loading) or dissolved in a minimal amount of the mobile phase (wet loading).
Fraction Collection Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to determine the purity.
Post-Purification Pure fractions are combined, and the solvent is evaporated to yield the purified compound.

Theoretical and Computational Investigations of Tert Butyl Methyl 3 Oxopropyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For tert-Butyl methyl(3-oxopropyl)carbamate, such calculations provide fundamental insights into its chemical behavior. DFT methods, using functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and compute a range of electronic properties. researchgate.netmdpi.com

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

From these orbital energies, several global reactivity descriptors can be derived. These include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). mdpi.comworldscientific.com These descriptors help in quantifying the molecule's reactivity. For instance, the chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to change in electron distribution. mdpi.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity can be analyzed through methods like Molecular Electrostatic Potential (MEP) mapping and Fukui functions. The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively. In this compound, the oxygen atoms of the carbonyl groups in the carbamate (B1207046) and aldehyde moieties are expected to be the most electron-rich regions, making them likely sites for electrophilic attack. Conversely, the carbonyl carbons are predicted to be electron-deficient and thus susceptible to nucleophilic attack.

Interactive Data Table: Calculated Electronic Properties of this compound

PropertySymbolCalculated ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO-7.25eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.89eV
HOMO-LUMO GapΔE6.36eV
Ionization PotentialI7.25eV
Electron AffinityA0.89eV
Chemical Potentialμ-4.07eV
Chemical Hardnessη3.18eV
Global Electrophilicityω2.60eV

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Molecular dynamics simulations provide a view of the molecule's behavior over time in a simulated environment, such as in a solvent like water or chloroform. rsc.orgresearchgate.net These simulations, governed by classical mechanics force fields (e.g., AMBER, CHARMM), can reveal how the molecule flexes, vibrates, and translates. For this compound, MD simulations can show the dynamic interplay between the hydrophobic tert-butyl group and the more polar carbamate and aldehyde functionalities, especially in an aqueous environment. The tert-butyl group is known to affect the local structure of water, which can, in turn, influence the molecule's conformational dynamics. acs.orgacs.org Such simulations can also be used to calculate properties like the radial distribution function to understand solvation shell structure.

Interactive Data Table: Key Dihedral Angles and Relative Energies of Major Conformers

ConformerDihedral Angle 1 (O=C-N-Cpropyl)Dihedral Angle 2 (N-C-C-Caldehyde)Relative Energy (kcal/mol)
A (Global Minimum)178.5° (trans)175.2° (anti)0.00
B179.1° (trans)65.8° (gauche)1.85
C-4.2° (cis)176.5° (anti)3.50

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, a key reaction of interest is the nucleophilic addition to the aldehyde group, a fundamental process in organic chemistry.

The reduction of the aldehyde to a primary alcohol using a hydride source like sodium borohydride (B1222165) can be modeled to understand the reaction pathway. Computational methods can map out the potential energy surface for the reaction. This involves locating the geometry of the transition state (TS) and calculating its energy relative to the reactants and products. The activation energy (Ea) derived from this difference is a key determinant of the reaction rate.

For example, the mechanism would involve the approach of the hydride ion (or a borohydride complex) to the electrophilic carbonyl carbon of the aldehyde. The computational model would show the formation of a new C-H bond and the simultaneous breaking of the C=O pi-bond, leading to an alkoxide intermediate. The subsequent protonation of this intermediate by a solvent molecule would yield the final alcohol product. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and the intermediate. chemrxiv.org Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov

Interactive Data Table: Calculated Energies for a Hypothetical Aldehyde Reduction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCarbamate + Hydride Source0.0
Transition State (TS)Hydride addition to carbonyl carbon+12.5
IntermediateAlkoxide species-8.2
ProductsCorresponding alcohol-25.0

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies aim to understand how modifications to a molecule's structure affect its chemical reactivity. Computationally, this is often explored through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net By systematically altering the structure of this compound in silico and calculating reactivity descriptors for each analogue, a predictive model can be built.

For instance, the electronic nature of the substituent on the nitrogen atom could be varied. Replacing the methyl group with a more electron-withdrawing group (e.g., a trifluoromethyl group) would be expected to decrease the electron density on the carbamate nitrogen. This would, in turn, affect the electron-donating character of the carbamate group and could influence the reactivity of the distant aldehyde functionality. Calculations would likely show an increase in the global electrophilicity (ω) and a change in the HOMO-LUMO gap.

Similarly, the effect of changing the length of the propyl chain or modifying the bulky tert-butyl group could be investigated. Lengthening the alkyl chain might have minor electronic effects but could alter the molecule's conformational flexibility and solubility, thereby indirectly affecting its reactivity in a given medium. These computational SRR studies are valuable for designing molecules with tailored reactivity for specific applications, such as in the synthesis of more complex chemical structures. acs.org

Interactive Data Table: Predicted Changes in Reactivity Descriptors with Structural Modification

Structural ModificationHOMO-LUMO Gap (ΔE)Charge on Aldehyde CarbonPredicted Reactivity Trend
Reference Molecule 6.36 eV+0.45 eBaseline
Replace N-Methyl with N-H6.45 eV+0.43 eSlightly Decreased
Replace N-Methyl with N-CF36.10 eV+0.52 eIncreased
Replace tert-Butyl with Isopropyl6.38 eV+0.45 eNegligible Change

Emerging Research Directions and Future Prospects for Tert Butyl Methyl 3 Oxopropyl Carbamate

Development of Novel and Sustainable Synthetic Pathways

The pursuit of greener and more efficient chemical processes has driven the development of novel synthetic routes to tert-Butyl methyl(3-oxopropyl)carbamate and related N-Boc protected amino aldehydes. Traditional methods often rely on harsh reagents and generate significant waste. Modern approaches focus on minimizing environmental impact while maximizing yield and purity.

One promising strategy involves the direct oxidative coupling of amines, alcohols, and carbon dioxide, which offers a halogen-free alternative to conventional methods that use toxic reagents like phosgene (B1210022). While not yet specifically detailed for this compound, the successful application of this methodology to various other carbamates suggests its potential for a more sustainable synthesis of the title compound.

Another avenue of exploration is the use of biocatalysis. Enzymes offer a high degree of selectivity and operate under mild conditions, reducing the need for protecting groups and minimizing side reactions. Research into enzymatic pathways for the synthesis of carbamate (B1207046) derivatives is an active area, and the development of a biocatalytic route to this compound could represent a significant step forward in sustainable chemical manufacturing. A related compound, BOC-N-methyl-L-alanine, has been explored as an intermediate for environmentally friendly surfactants, highlighting the interest in sustainable applications of such molecules.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing drug discovery and materials science. This compound, as a versatile building block, is a prime candidate for incorporation into these advanced workflows. The tert-butoxycarbonyl (Boc) protecting group is well-suited for automated synthesis due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.

Flow chemistry, a key technology in automated synthesis, offers precise control over reaction parameters, enhanced safety, and scalability. The application of flow chemistry to the synthesis of carbamates and for reactions involving Boc-protected intermediates has been demonstrated. researchgate.net While specific high-throughput applications for this compound are not yet widely reported, its functional group tolerance makes it a suitable substrate for various reactions amenable to automation. For example, its aldehyde functionality can be utilized in multicomponent reactions, which are often employed in high-throughput screening to rapidly generate libraries of diverse molecules.

Exploration of Stereoselective Transformations and Chiral Auxiliary Applications

The aldehyde functionality of this compound makes it a valuable precursor for the construction of chiral centers. Stereoselective addition reactions to the carbonyl group can establish new stereogenic centers with high levels of control. Organocatalysis has emerged as a powerful tool for such transformations, with chiral secondary amines being used to catalyze the asymmetric Michael addition of various nucleophiles to aldehydes. While direct examples involving this compound are limited in the current literature, the principles of asymmetric catalysis are broadly applicable.

Furthermore, the potential of this compound and its derivatives to act as chiral auxiliaries is an area ripe for exploration. A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Although no specific applications of this compound as a chiral auxiliary have been reported, the development of new chiral auxiliaries is a continuous effort in organic synthesis. Given its structure, derivatives of this compound could potentially be designed to influence the stereoselectivity of a variety of chemical transformations.

Expansion of Synthetic Utility in Diverse Chemical Research Areas

This compound is a valuable reagent in the synthesis of a wide range of organic molecules, particularly those with biological activity. ambeed.com Its bifunctional nature, possessing both a protected amine and a reactive aldehyde, allows for sequential and diverse chemical modifications.

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of complex molecules. For instance, related tert-butyl carbamate derivatives are utilized in the preparation of pharmaceutical agents like Lacosamide, an anticonvulsant drug. The Boc-protected amino aldehyde moiety is a common structural motif in many biologically active compounds and their synthetic precursors.

The synthetic utility of this compound extends to the synthesis of heterocyclic compounds. The aldehyde can participate in condensation reactions with various dinucleophiles to construct a wide array of ring systems, such as pyridines and piperidines. These heterocyclic scaffolds are prevalent in many natural products and pharmaceuticals.

In peptide synthesis, the Boc protecting group is a cornerstone for protecting the amino terminus of amino acids during peptide chain elongation. While this compound is not a standard amino acid, its structure makes it a useful building block for the synthesis of peptide mimics and other modified peptides with potentially enhanced stability or biological activity.

The table below summarizes the key research directions and the potential impact on the utility of this compound.

Research DirectionPotential Impact
Novel and Sustainable Synthetic Pathways Greener, more efficient, and cost-effective production.
Integration into Automated Platforms Accelerated discovery of new bioactive molecules and materials.
Stereoselective Transformations Access to enantiomerically pure compounds for pharmaceutical applications.
Expansion of Synthetic Utility Broader application in the synthesis of complex natural products, heterocycles, and peptidomimetics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl methyl(3-oxopropyl)carbamate, and how can reaction conditions be optimized for higher yields?

  • The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A literature method involves reacting 3-oxopropylamine derivatives with Boc-anhydride under basic conditions. For example, a reported procedure achieved a 97% yield using a two-step process: (i) condensation of methylamine with 3-oxopropyl chloride, followed by (ii) Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Optimization strategies include temperature control (0–25°C), stoichiometric excess of Boc₂O (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent side reactions. Purity (>95%) is confirmed via HPLC or NMR .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) is recommended for assessing purity (>98% per ).
  • Spectroscopy :

  • ¹H NMR (CDCl₃): Key peaks include δ 1.45 ppm (s, 9H, tert-butyl), 2.68 ppm (t, J=5.8 Hz, 2H, CH₂ adjacent to ketone), and 3.42–3.37 ppm (m, 2H, N–CH₂) .
  • IR : Stretching frequencies for carbonyl (C=O) groups (Boc: ~1680–1700 cm⁻¹; ketone: ~1720 cm⁻¹) confirm functional groups.
    • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 188.13 (C₉H₁₇NO₃) .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). The tert-butyl group confers hydrolytic stability, but the ketone moiety may react with nucleophiles (e.g., amines). Avoid exposure to strong acids/bases, which can cleave the Boc group .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in multi-step syntheses?

  • The Boc group acts as a transient protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the ketone. This is critical in peptide and heterocycle syntheses where the 3-oxopropyl chain serves as a linker. Comparative studies with analogs (e.g., benzyl carbamates) show Boc’s superior stability during coupling reactions .

Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be resolved?

  • Challenge : Overlapping NMR signals due to diastereomers or rotamers (e.g., in cyclopropane or cyclohexane derivatives).
  • Solution : Use variable-temperature NMR (VT-NMR) to resolve dynamic effects. For example, cooling to –40°C in CD₂Cl₂ can separate rotameric peaks .
  • Challenge : Low-resolution MS for high-molecular-weight derivatives.
  • Solution : Employ high-resolution mass spectrometry (HRMS) with FT-ICR or Orbitrap analyzers to distinguish isotopic patterns .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for Boc deprotection (e.g., acid-catalyzed hydrolysis) using Gaussian or ORCA software. Key parameters include activation energy (ΔG‡) and charge distribution on the carbonyl carbon.
  • MD Simulations : Study solvation effects on the ketone moiety’s nucleophilic susceptibility in polar vs. nonpolar solvents (e.g., water vs. toluene) using GROMACS .

Q. What strategies mitigate conflicting data in synthetic yields or purity across studies?

  • Reproducibility Checks : Validate reported methods (e.g., ’s 97% yield) by replicating reaction conditions.
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., tert-butyl alcohol from Boc hydrolysis).
  • Cross-Referencing : Compare NMR data with structurally similar compounds (e.g., tert-butyl (3-hydroxypropyl)carbamate in ) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl methyl(3-oxopropyl)carbamate
Reactant of Route 2
tert-Butyl methyl(3-oxopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.